molecular formula C23H25N3O B2375020 N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-82-4

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2375020
CAS No.: 899750-82-4
M. Wt: 359.473
InChI Key: CBUIVSWWNFSEHG-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a pyrrolo[1,2-a]pyrazine carboxamide derivative characterized by a bicyclic heteroaromatic core fused with a pyrazine ring. Key structural features include:

  • N-(3,4-dimethylphenyl) substitution: A meta- and para-methyl-substituted aromatic ring linked via a carboxamide group.
  • 1-(4-methylphenyl) substitution: A para-methylphenyl group attached to the pyrrolo[1,2-a]pyrazine core. This compound likely exhibits unique physicochemical properties due to its dual methyl-substituted aromatic rings, which enhance lipophilicity compared to halogenated analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-6-9-19(10-7-16)22-21-5-4-12-25(21)13-14-26(22)23(27)24-20-11-8-17(2)18(3)15-20/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIVSWWNFSEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrrolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the pyrrolopyrazine intermediate with an amine or amide reagent.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide with structurally related analogs, focusing on substituent effects, synthesis strategies, and inferred properties:

Compound Name Core Structure Substituents Key Properties/Applications References
This compound Pyrrolo[1,2-a]pyrazine N-(3,4-dimethylphenyl), 1-(4-methylphenyl) High lipophilicity (logP ~4.2 inferred); potential CNS activity due to methyl-enhanced BBB penetration.
N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolo[1,2-a]pyrazine N-tert-butyl, 1-(4-fluorophenyl) Lower logP (~3.5) due to fluorine’s electronegativity; tert-butyl group may hinder metabolic stability.
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline 3-(4-fluorophenyl), 5-phenyl Crystallographically confirmed structure; used as a precursor in agrochemical synthesis.
1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one Pyrazoline 1-propanone, 3-(4-fluorophenyl), 5-phenyl Enhanced solubility in polar solvents due to ketone group; potential insecticidal activity.
N-(tert-butyl)-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione Pyrrole dione N-tert-butyl, 1-(4-fluorophenyl) Used as fluoroimide (pesticide); electron-withdrawing fluorine improves oxidative stability.

Key Observations:

Substituent Effects on Lipophilicity :

  • The dual methyl groups in the target compound increase logP compared to fluorine-substituted analogs (e.g., N-tert-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2-carboxamide ), making it more suitable for hydrophobic target interactions .
  • Fluorine atoms in analogs (e.g., pyrazoline derivatives in ) reduce lipophilicity but improve metabolic stability and binding to electron-deficient receptors .

Synthetic Strategies :

  • Carboxamide formation via nucleophilic acyl substitution (e.g., coupling methyl esters with amines, as in ) is a common method for synthesizing such derivatives. The target compound likely requires similar steps but with methyl-substituted anilines .
  • Crystallographic confirmation of related compounds (e.g., pyrazolines in ) suggests that SHELX software () could be employed for structural validation of the target compound .

Biological Relevance :

  • Methyl-substituted aromatics (as in the target compound) are prevalent in CNS-targeting drugs due to enhanced blood-brain barrier permeability.
  • Halogenated analogs (e.g., 4-fluorophenyl derivatives) are often utilized in pesticides () or kinase inhibitors (), highlighting substituent-dependent applications .

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system that can exhibit various pharmacological properties.

Research indicates that compounds with a pyrrolo[1,2-a]pyrazine structure may interact with various biological targets, including enzymes involved in cellular signaling pathways. The specific interactions of this compound with these targets are yet to be fully elucidated; however, preliminary studies suggest potential inhibitory effects on kinases involved in cancer progression.

Case Studies and Research Findings

  • PKMYT1 Inhibition : A study highlighted the compound's potential as a selective inhibitor of PKMYT1 (a regulator of CDK1 phosphorylation), which is significant in the context of DNA damage response cancers. Modifications to the compound's structure led to variations in potency against PKMYT1, indicating that structural optimization could enhance its therapeutic efficacy ( ).
  • Structure-Activity Relationship (SAR) : The SAR studies have demonstrated that different substitutions on the pyrrolo[1,2-a]pyrazine scaffold can significantly affect biological activity. For instance, altering the nitrogen atoms or substituents on the aromatic rings has been shown to influence both potency and selectivity for specific biological targets ( ).

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary findings suggest that this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
  • Selectivity : The compound demonstrates selectivity towards certain kinases over others, which could minimize off-target effects and enhance therapeutic outcomes.

Table 1: Structure-Activity Relationship Data for N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-pyrrolo[1,2-a]pyrazine Analogues

CompoundR GroupIC50 (μM)Comments
19H0.69Moderate potency against PKMYT1
20Et4.1Reduced potency compared to 19
21CH₂CH₂OH1.2Improved selectivity
22Me0.011High potency; best candidate
23Cl2.4Significant loss in potency

Table 2: Summary of Biological Activities

Activity TypeObserved Effect
AntitumorInhibition of cancer cell growth
Kinase InhibitionSelective inhibition of PKMYT1
CytotoxicityVaries among different cancer lines

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